1-(tert-butyldiphenylsilyloxy)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)but-3-en-2-ol
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Overview
Description
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is a complex organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, making it resistant to acidic hydrolysis and nucleophilic attacks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The compound can also be synthesized through the reaction of tert-butyl(diphenyl)silyl chloride with an appropriate alcohol in the presence of a catalyst like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(diphenyl)silyl chloride as a silylating agent is common, and the reactions are typically carried out in solvents like dichloromethane or toluene under nitrogen atmosphere to avoid moisture .
Chemical Reactions Analysis
Types of Reactions
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Acidic or basic conditions with nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol involves the protection of hydroxyl groups through the formation of a silyl ether bond. The tert-butyl(diphenyl)silyl group provides steric hindrance, making the compound resistant to hydrolysis and nucleophilic attacks. This stability allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another silyl ether protecting group, but with less steric hindrance compared to tert-butyl(diphenyl)silyl ether.
Trimethylsilyl ether (TMS): A smaller silyl ether protecting group that is more easily removed under mild conditions.
Triisopropylsilyl ether (TIPS): A bulkier silyl ether protecting group that provides greater stability against acidic conditions.
Uniqueness
1-[tert-Butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol is unique due to the presence of the tert-butyl(diphenyl)silyl group, which offers increased resistance to acidic hydrolysis and nucleophilic attacks compared to other silyl ethers. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required .
Properties
Molecular Formula |
C27H36O4Si |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-2-ol |
InChI |
InChI=1S/C27H36O4Si/c1-8-23-24(31-26(6,7)30-23)27(28,9-2)20-29-32(25(3,4)5,21-16-12-10-13-17-21)22-18-14-11-15-19-22/h8-19,23-24,28H,1-2,20H2,3-7H3 |
InChI Key |
MRMXJVYBAQQFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(C=C)O)C=C)C |
Origin of Product |
United States |
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